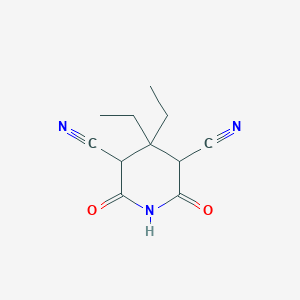

4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4,4-diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-11(4-2)7(5-12)9(15)14-10(16)8(11)6-13/h7-8H,3-4H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTAXAUKVNXAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C(=O)NC(=O)C1C#N)C#N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001442 | |

| Record name | 4,4-Diethyl-6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80721-13-7 | |

| Record name | MLS002608186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Diethyl-6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

literature review on 4,4-disubstituted piperidine-dicarbonitriles

Initiating Literature Review

I'm starting a deep dive into 4,4-disubstituted piperidine-dicarbonitriles, focusing on synthesis, properties, and applications. The literature search is underway, emphasizing their relevance in medicinal chemistry, specifically in areas I find intriguing. I'm prioritizing recent publications to stay current with any advancements.

Analyzing Search Results

I'm now analyzing the literature search results. I'm focusing on identifying key synthetic routes for 4,4-disubstituted piperidine-dicarbonitriles, including multicomponent reactions and cyanation methods. I'm also pinpointing common structural motifs and their impact on biological activity. I'm investigating their use as intermediates and active pharmaceutical ingredients, paying close attention to their structure-activity relationships.

Structuring the Technical Guide

I'm now designing the guide's structure, starting with an introduction emphasizing the piperidine scaffold and the dinitrile group. Subsequent sections will detail synthesis, reactivity, and applications in drug discovery. I'm focusing on a logical flow that explains synthetic strategies and the compounds' role in medicinal chemistry.

Initiating the Literature Review

I'm starting a comprehensive literature review focused on 4,4-disubstituted piperidine-dicarbonitriles, intending to create an in-depth technical guide for researchers. I'm beginning with an introduction that highlights the importance of the piperidine scaffold in medicinal chemistry to set the stage.

Refining the Search Strategy

I'm now diving deeper into specific synthetic methodologies for these compounds. While I've found general piperidine synthesis methods, the dicarbonitrile derivatives require a more focused approach. I'm prioritizing searches for cyanation reactions on piperidinones and exploring Michael additions involving cyanide. Also, multicomponent reactions that build the ring and install the dinitriles simultaneously are of great interest. I've found one relevant article so far.

Expanding the Initial Scope

Now I'm adding a more detailed introduction, elaborating on the unique properties of 4,4-disubstituted geminal dinitriles. The scope of this review will encompass synthesis, reactivity, and applications in drug discovery. My search strategy is becoming more focused, and I'm looking for reactions such as cyanation of piperidinones, Michael additions of cyanide to piperidine, and multicomponent reactions. A key paper describing cyanation of 4,4-disubstituted 1,4-dihydropyridines is crucial, and will be detailed.

Outlining the Review Structure

I've formulated a comprehensive structure, starting with an in-depth introduction outlining the piperidine scaffold and the unique characteristics of 4,4-disubstituted dicarbonitriles, including their synthesis, reactivity, and applications in drug discovery. Now, the introduction will highlight the key structural motifs within this class of compounds and their relevance to drug design. Next, I'll detail synthetic strategies, focusing on cyanation of piperidinones, Michael additions, and multicomponent reactions to build the ring and install the nitriles. Then I'll focus on the chemical reactivity and transformations of the dinitrile group, explaining the utility of these compounds.

Planning the Review's Structure

I'm solidifying the review's structure. I will start by highlighting the piperidine scaffold, focusing on the significance of 4,4-disubstitution and dinitriles in drug design. Next, I'll detail the synthesis from key papers with a Graphviz diagram. I'll describe the dinitrile reactivity and medicinal applications. Finally, I will provide synthesis protocols and a summary of structural-activity relationships.

Defining the Review Scope

I'm now integrating all these ideas. I've expanded the introduction to cover the importance of 4,4-disubstituted geminal dinitriles in drug design, expanding on the key piperidine scaffold and the unique properties afforded by the dicarbonitrile motif. The review will comprehensively cover synthesis methods, reactivity, and applications in drug discovery. I've begun to draft a table summarizing the biological activities of various 4,4-disubstituted piperidine derivatives for context. My synthetic focus is on specific methodologies for these compounds and I've found a key paper that I will present as the centerpiece of the section.

An In-depth Technical Guide to the Solubility of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile. In the absence of extensive published solubility data for this specific molecule, this document leverages fundamental principles of organic chemistry to predict its solubility profile. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers and drug development professionals to determine its solubility in various organic solvents accurately.

Theoretical Solubility Profile: A Structural Analysis

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which underscores the importance of intermolecular interactions between the solute and the solvent.[1] To predict the solubility of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, a thorough examination of its molecular structure is paramount.

Molecular Structure of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile:

(Note: This is a simplified 2D representation)

Key Structural Features and Their Influence on Solubility:

-

Polar Functional Groups: The molecule possesses several polar functional groups that are capable of engaging in dipole-dipole interactions and hydrogen bonding:

-

Two Amide Groups (-C(=O)NH-): The amide moieties are highly polar and can act as both hydrogen bond donors (N-H) and acceptors (C=O).

-

Two Nitrile Groups (-C≡N): The nitrile groups are strongly polar due to the electronegativity difference between carbon and nitrogen.

-

-

Non-Polar Moieties:

-

Two Ethyl Groups (-CH2CH3): These alkyl groups are non-polar and will contribute to the molecule's solubility in less polar solvents.

-

Piperidine Ring: The core heterocyclic ring is relatively non-polar.

-

Predicted Solubility:

The presence of a balanced number of polar functional groups and non-polar alkyl chains suggests that 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile will exhibit a nuanced solubility profile.[2]

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are anticipated to be excellent solvents.[1] Their ability to accept hydrogen bonds and their high polarity will effectively solvate the polar regions of the molecule.

-

Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and propanol are likely to be effective solvents, although the non-polar ethyl groups may slightly diminish solubility compared to smaller, more polar solutes.[1]

-

Low to Negligible Solubility in Non-Polar Solvents: Non-polar solvents like hexane, toluene, and diethyl ether are expected to be poor solvents for this compound due to the prevalence of strong polar functional groups.[1]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4] This protocol provides a step-by-step guide for its implementation.

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to allow the system to reach equilibrium.[4] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Experimental Workflow

Below is a visual representation of the shake-flask method workflow.

Sources

keto-enol tautomerism in dioxopiperidine systems.

Initiating Search Strategies

I'm now starting with some focused Google searches to get detailed info on keto-enol tautomerism in dioxopiperidine. I'm focusing on the fundamentals and trying to understand its key properties and the general principles that govern it.

Refining Search Queries

I'm now refining my Google searches, focusing specifically on keto-enol tautomerism within dioxopiperidine systems. My aim is to obtain precise mechanistic data, and I'm looking for established protocols and supporting evidence. The objective is now to identify authoritative sources, prioritizing peer-reviewed literature and reputable chemical databases for the whitepaper.

Planning Detailed Guide

I'm now outlining the structure of the whitepaper. I will begin with an intro to dioxopiperidines and the significance of tautomerism, then explore the keto-enol equilibrium in detail, and conclude with analytical techniques. I'll synthesize the information into a clear narrative with experimental justifications, then create step-by-step methodologies and visual aids. I'll also format quantitative data into tables and complete a full reference section.

Analyzing Keto-Enol Tautomerism

I've been immersed in the basics of keto-enol tautomerism, focusing on the equilibrium drivers. Currently, I'm analyzing substitution, conjugation, hydrogen bonding, aromaticity, and solvent effects' influences. The next step will involve deeper insights into the implications.

Targeting Dioxopiperidines Specifically

I'm now focusing my search to narrow down information, looking for literature that directly links keto-enol tautomerism with dioxopiperidine systems. I've found it challenging to find specific examples and data for these systems, but I am now targeting the implications for drug development in this specific class, with the aim of providing tailored experimental protocols.

Focusing on Keto-Enol Tautomerism

I've been drilling down further into keto-enol tautomerism's role in drug discovery. The recent searches yielded more specific information, particularly regarding thalidomide, a critical dioxopiperidine derivative. I'm now examining how its racemization occurs via keto-enol tautomerism, which appears to be a crucial point to consider for the biological activity section.

Deepening Data Gathering

Analyzing Dioxopiperidine Systems

I've been gathering details on the keto-enol tautomerism in dioxopiperidine systems. Specifically, I'm analyzing how it plays out in thalidomide and its analogs (lenalidomide and pomalidomide), focusing on the implications of this tautomerism in these drugs.

Refining Equilibrium Data

I'm now diving deeper into the specifics of keto-enol equilibrium within dioxopiperidine systems. While I have a good grasp of the general implications and methodologies, I'm currently seeking more quantitative data on equilibrium ratios for various derivatives under varying conditions. The goal is to build a robust foundation for an in-depth technical guide. Specifically, I need solid, step-by-step experimental protocols for dioxopiperidine systems.

Analyzing Keto-Enol Tautomerism

I've made significant headway in understanding keto-enol tautomerism within dioxopiperidine systems. Specifically, I'm focusing on thalidomide and its IMiDs. I've found concrete evidence supporting this tautomerism, and its influence on thalidomide's racemization.

Refining Analytical Techniques

I'm now focusing on specific analytical protocols for dioxopiperidine systems. While I have broad technique knowledge, I need a single, clear protocol applicable to the core. Quantitative data on keto-enol equilibrium constants are still scarce, as is explicit X-ray crystallographic data confirming the enol form. My goal is to find concrete details, moving from general principles to actionable specifics for a whitepaper.

Pinpointing Key Data Gaps

I'm zeroing in on the need for quantitative keto-enol equilibrium constants for dioxopiperidine derivatives. Though the biological relevance is clear, I lack the concrete numbers for informative tables. I'm also struggling to find a single, comprehensive analytical protocol, step-by-step, directly applicable to a dioxopiperidine compound. Adapting general protocols to create a focused guide may be required.

An In-Depth Technical Guide to the Initial Toxicity Screening of Novel Piperidine Derivatives

This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of novel piperidine derivatives. As a privileged scaffold in medicinal chemistry, the piperidine ring is a cornerstone of numerous approved drugs. However, its derivatives are not without potential toxicological liabilities. This document outlines a robust, multi-tiered screening cascade designed to identify and characterize potential hazards early in the drug discovery process, thereby de-risking candidates and conserving resources. We will move beyond a simple checklist of assays, focusing instead on the strategic rationale and scientific causality that underpin a successful screening paradigm.

Strategic Imperative: The Rationale for Early Toxicity Screening

The "fail early, fail cheap" mantra is a cornerstone of modern drug development. Late-stage failures due to unforeseen toxicity are not only financially catastrophic but also ethically untenable. For piperidine derivatives, specific toxicological profiles can be anticipated based on their structural class. For instance, many piperidine-containing compounds are central nervous system (CNS) active, necessitating a close look at neurotoxicity. Furthermore, their often lipophilic nature can lead to off-target effects, including cardiotoxicity and metabolic liabilities.

An effective initial screening cascade is therefore not a perfunctory exercise but a critical, data-driven process. It is designed to answer key questions:

-

Is the compound acutely cytotoxic?

-

Does it possess specific organ-level liabilities (e.g., cardiotoxicity, hepatotoxicity)?

-

Does it have the potential to be mutagenic?

-

Does it interfere with major drug-metabolizing enzymes?

The following workflow illustrates a logical, tiered approach to answering these questions.

Figure 1: A tiered workflow for initial toxicity screening of piperidine derivatives.

Tier 1: Foundational Assessment

This initial phase is designed to provide a broad overview of the compound's potential for toxicity using high-throughput, cost-effective methods.

In Silico Toxicity Prediction

Before committing to wet-lab experiments, computational models can provide valuable, early-stage alerts. These systems use structure-activity relationships (SARs) derived from vast databases of known toxicants to predict the likelihood of adverse effects.

-

Rationale: In silico tools are invaluable for flagging potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity based on structural motifs within the piperidine derivative. This allows for early prioritization and can guide the selection of subsequent in vitro assays.

-

Recommended Tools:

-

DEREK Nexus (Lhasa Limited): An expert rule-based system that identifies toxicophores.

-

TOPKAT (Dassault Systèmes): A quantitative structure-toxicity relationship (QSTR) model that predicts toxic doses.

-

-

Data Interpretation: A positive finding from an in silico model is not a definitive condemnation of a compound but rather a strong signal to investigate that specific endpoint with a high degree of rigor in subsequent in vitro assays.

General Cytotoxicity Assays

The first and most fundamental in vitro question is whether the compound kills cells, and at what concentration. This data provides a therapeutic window and is essential for designing subsequent, more complex assays.

-

Rationale: Determining the concentration at which a compound induces general cell death (the CC50) is critical. If a compound shows desired activity at 1 µM but is cytotoxic at 2 µM, its therapeutic index is likely too narrow. This data informs the concentration ranges for all future assays.

-

Recommended Assays: A multi-assay approach is recommended to control for compound interference.

| Assay | Principle | Advantages | Disadvantages |

| MTS/MTT Assay | Measures mitochondrial reductase activity in viable cells. | High-throughput, inexpensive. | Can be confounded by reducing agents. |

| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity. | Reflects a different mechanism (necrosis) than MTS. | Less sensitive for early apoptotic events. |

| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells. | Highly sensitive, good for low cell numbers. | Signal can be affected by compounds that inhibit luciferase. |

Protocol: MTS Cytotoxicity Assay

-

Cell Seeding: Seed a 96-well plate with a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of the piperidine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours. The incubation time should be relevant to the compound's intended therapeutic application.

-

Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubation & Reading: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the results on a dose-response curve to determine the CC50 (the concentration that causes 50% cell death).

Tier 2: Specific Mechanistic Assays

With a foundational understanding of general cytotoxicity, the next step is to investigate specific, high-priority liabilities known to be associated with piperidine-containing drugs.

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes). This is a critical safety checkpoint for nearly all small molecule drug candidates.

-

Rationale: Many piperidine derivatives are basic and/or lipophilic, properties that are often associated with hERG channel binding. Early identification of hERG liability is essential to prevent costly late-stage failures.

-

Recommended Assay: Automated patch-clamp electrophysiology (e.g., on a QPatch or Patchliner system) is the gold standard.

Protocol: Automated Patch-Clamp hERG Assay

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Compound Application: A multi-point concentration-response curve is generated by applying the test compound at increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).

-

Voltage Protocol: A specific voltage pulse protocol is applied to elicit the characteristic hERG current. The tail current is measured upon repolarization.

-

Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the vehicle control. An IC50 value is determined from the resulting concentration-response curve. A potent IC50 value (e.g., <1 µM) is a significant red flag.

Metabolic Liabilities: CYP450 Inhibition

Cytochrome P450 (CYP) enzymes are the primary route of metabolism for most drugs. Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs).

-

Rationale: If a novel piperidine derivative inhibits a key CYP isoform (e.g., CYP3A4, CYP2D6), it could dangerously elevate the plasma concentrations of co-administered drugs, leading to toxicity.

-

Recommended Assay: A fluorescent-based assay using recombinant human CYP enzymes is a common high-throughput screening method.

| CYP Isoform | Substrate Probe | Importance |

| CYP3A4 | Midazolam or Luciferin-PFBE | Metabolizes >50% of clinical drugs. |

| CYP2D6 | Dextromethorphan or AMMC | Highly polymorphic; critical for many CNS and cardiovascular drugs. |

| CYP2C9 | Diclofenac | Important for NSAIDs and warfarin. |

| CYP2C19 | S-mephenytoin | Important for proton pump inhibitors. |

| CYP1A2 | Phenacetin | Important for caffeine and theophylline. |

Protocol: Fluorescent CYP Inhibition Assay (Example: CYP3A4)

-

Reagent Preparation: Prepare a reaction mixture containing recombinant human CYP3A4 enzyme, a fluorescent substrate (e.g., Luciferin-PFBE), and an NADPH regenerating system in a buffer solution.

-

Compound Addition: In a 96-well plate, add the test compound across a range of concentrations. Include a vehicle control and a known inhibitor (e.g., ketoconazole) as a positive control.

-

Initiation: Add the reaction mixture to the wells to start the enzymatic reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Termination & Reading: Stop the reaction and measure the fluorescent signal with a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

Tier 3: Genotoxicity & Advanced Mechanistic Insight

Compounds that pass the initial tiers are subjected to more resource-intensive assays to probe for mutagenicity and delve deeper into the mechanisms of any observed cytotoxicity.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a well-established method for identifying compounds that can cause genetic mutations.

-

Rationale: Mutagenic compounds have the potential to be carcinogenic. Regulatory agencies worldwide require an assessment of mutagenic potential. The Ames test is a rapid and cost-effective first screen.

-

Methodology: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own). The bacteria are exposed to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is counted and compared to the negative control.

Figure 2: Simplified workflow of the Ames test for mutagenicity.

Unraveling Cytotoxicity: Apoptosis vs. Necrosis

If a compound is cytotoxic, it is crucial to understand how it kills cells. This has implications for the potential in vivo toxicity profile.

-

Rationale: Apoptosis (programmed cell death) is generally a more controlled and less inflammatory process than necrosis (uncontrolled cell lysis). A compound that induces widespread necrosis is often more problematic.

-

Recommended Assay: Flow cytometry using Annexin V and Propidium Iodide (PI) staining.

-

Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells.

-

Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, a hallmark of late apoptotic and necrotic cells.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Mitochondrial Toxicity

Mitochondria are central to cell health, and their dysfunction is a common mechanism of drug-induced toxicity.

-

Rationale: Disruption of the mitochondrial membrane potential (MMP) can lead to a shutdown of cellular energy production and initiate the apoptotic cascade.

-

Recommended Assay: JC-1 Assay. JC-1 is a cationic dye that accumulates in healthy mitochondria, forming red fluorescent aggregates. In cells with compromised MMP, the dye remains in the cytoplasm as green fluorescent monomers. A shift from red to green fluorescence indicates mitochondrial toxicity.

Conclusion: Synthesizing Data for Decision-Making

The initial toxicity screening of novel piperidine derivatives is a multi-faceted process that requires a strategic, tiered approach. No single assay is sufficient. The power of this screening cascade lies in the integration of in silico, in vitro biochemical, and cell-based data. By understanding not just if a compound is toxic, but how and at what concentration, researchers can make informed decisions, prioritize the most promising candidates, and ultimately, contribute to the development of safer, more effective medicines.

References

-

Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7081), 227–234. [Link]

-

Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391–396. [Link]

-

Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29–60. [Link]

Methodological & Application

One-Pot Synthesis of 4,4-Disubstituted Piperidines: A Detailed Guide for Researchers

Introduction: The Central Role of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a paramount structural motif in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active compounds. Its prevalence is a testament to its ability to confer favorable pharmacokinetic and pharmacodynamic properties upon a molecule, including improved solubility, metabolic stability, and the precise three-dimensional orientation of substituents to engage with biological targets. Specifically, the 4,4-disubstituted piperidine scaffold offers a unique platform for creating spirocyclic systems or introducing geminal substituents, allowing for the exploration of novel chemical space and the development of therapeutics with enhanced potency and selectivity.

Traditionally, the synthesis of such polysubstituted heterocycles has involved multi-step sequences, often plagued by low overall yields, tedious purification procedures, and significant waste generation. In response to these challenges, the development of one-pot synthetic methodologies has emerged as a cornerstone of efficient and sustainable chemical synthesis. By telescoping multiple reaction steps into a single, orchestrated event, one-pot syntheses offer significant advantages in terms of operational simplicity, time and resource economy, and reduced environmental impact.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of two robust and versatile one-pot strategies for the synthesis of 4,4-disubstituted piperidines. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but also the "why" behind the experimental choices. Detailed, field-proven protocols are presented, alongside data on substrate scope and yields, to empower you to successfully implement these powerful synthetic tools in your own research endeavors.

Methodology 1: Tandem Amide Activation, Reduction, and Cyclization of Halogenated Amides

This powerful one-pot protocol provides a metal-free and operationally simple route to N-substituted piperidines through a carefully orchestrated sequence of amide activation, reduction, and intramolecular nucleophilic substitution. The reaction is initiated by the activation of a secondary halogenated amide with trifluoromethanesulfonic anhydride (Tf₂O), followed by in-situ reduction of the resulting intermediate and subsequent spontaneous cyclization to afford the desired piperidine product.

Causality Behind Experimental Choices: A Mechanistic Perspective

The success of this tandem reaction hinges on the precise control of reactivity through the judicious choice of reagents and reaction conditions.

-

Amide Activation with Triflic Anhydride (Tf₂O): Amides are notoriously stable and unreactive functional groups. To render the amide susceptible to reduction, it must first be activated. Triflic anhydride is a highly potent electrophile that readily reacts with the amide oxygen to form a highly reactive O-triflylimidoyl triflate intermediate. This intermediate is in equilibrium with a nitrilium ion, which is a key electrophilic species in the reaction cascade.

-

The Role of 2-Fluoropyridine: The addition of a Lewis base, such as 2-fluoropyridine, is crucial for optimal results. It is proposed that the pyridine derivative facilitates the formation of the highly electrophilic nitrilium ion from the O-triflylimidoyl triflate. 2-Fluoropyridine was found to be the most efficient among a range of pyridine-based Lewis bases.

-

Controlled Reduction with Sodium Borohydride: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is introduced to reduce the electrophilic nitrilium ion to a secondary amine. The choice of NaBH₄ is critical; stronger reducing agents could lead to undesired side reactions, while weaker ones might not be effective.

-

Spontaneous Intramolecular Cyclization: Once the amine is unmasked via reduction, the stage is set for the final, ring-closing step. The tethered alkyl halide undergoes a facile intramolecular nucleophilic substitution by the newly formed secondary amine, yielding the thermodynamically stable six-membered piperidine ring.

-

Temperature Control to Prevent Side Reactions: Maintaining a low temperature during the amide activation step is critical to suppress potential side reactions, such as the Bischler–Napieralski reaction, which could lead to the formation of fused bicyclic byproducts.

Visualizing the Mechanism

Caption: One-pot synthesis of N-substituted piperidines.

Detailed Experimental Protocol

Materials:

-

Secondary halogenated amide (e.g., N-benzyl-5-chloropentanamide) (1.0 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

2-Fluoropyridine (1.2 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) (2.0 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the secondary halogenated amide (1.0 equiv) and anhydrous dichloromethane.

-

Add 2-fluoropyridine (1.2 equiv) to the solution.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 30 minutes.

-

To the reaction mixture, add methanol followed by the portion-wise addition of sodium borohydride (2.0 equiv).

-

Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford the desired N-substituted piperidine.

Substrate Scope and Representative Yields

This method demonstrates broad applicability with good to excellent yields for a variety of substrates.

| Entry | N-Substituent | Halogenated Amide | Product | Yield (%) |

| 1 | Benzyl | N-benzyl-5-chloropentanamide | 1-benzylpiperidine | 85 |

| 2 | Phenethyl | N-phenethyl-5-chloropentanamide | 1-phenethylpiperidine | 88 |

| 3 | 4-Methoxybenzyl | N-(4-methoxybenzyl)-5-chloropentanamide | 1-(4-methoxybenzyl)piperidine | 82 |

| 4 | 4-Chlorobenzyl | N-(4-chlorobenzyl)-5-chloropentanamide | 1-(4-chlorobenzyl)piperidine | 79 |

| 5 | Cyclohexylmethyl | N-(cyclohexylmethyl)-5-chloropentanamide | 1-(cyclohexylmethyl)piperidine | 75 |

Methodology 2: Ugi Four-Component Reaction (U-4CR) for the Synthesis of 1,4,4-Trisubstituted Piperidines

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex molecules from simple, readily available starting materials. This one-pot reaction brings together an amine, a carbonyl compound (in this case, a 4-piperidone derivative), an isocyanide, and a carboxylic acid to generate a highly functionalized α-acylaminoamide product in a single, highly atom-economical step. This methodology is particularly well-suited for the creation of libraries of compounds for high-throughput screening in drug discovery.

Causality Behind Experimental Choices: A Mechanistic Perspective

The Ugi reaction proceeds through a series of equilibrium steps that culminate in an irreversible rearrangement to form the final product.

-

Imine Formation: The reaction is initiated by the condensation of the amine and the ketone (4-piperidone) to form an iminium ion.

-

Nucleophilic Attack of the Isocyanide: The isocyanide, with its nucleophilic carbon atom, attacks the electrophilic iminium ion to form a nitrilium ion intermediate.

-

Addition of the Carboxylate: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-α-amino-isoamide intermediate.

-

Irreversible Mumm Rearrangement: The final and irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, from the oxygen to the nitrogen atom, which drives the entire reaction sequence to completion and forms the thermodynamically stable α-acylaminoamide product.

Visualizing the Mechanism

Caption: Ugi four-component synthesis of 1,4,4-trisubstituted piperidines.

Detailed Experimental Protocol

Materials:

-

N-substituted-4-piperidone (1.0 equiv)

-

Primary amine (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Carboxylic acid (1.0 equiv)

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask, dissolve the N-substituted-4-piperidone (1.0 equiv), primary amine (1.0 equiv), and carboxylic acid (1.0 equiv) in methanol.

-

To this solution, add the isocyanide (1.0 equiv) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-72 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the desired 1,4,4-trisubstituted piperidine.

Substrate Scope and Representative Yields

The Ugi reaction is renowned for its broad substrate scope, allowing for the generation of a wide diversity of structures.

| Entry | 4-Piperidone | Amine | Isocyanide | Carboxylic Acid | Yield (%) |

| 1 | N-Boc-4-piperidone | Benzylamine | tert-Butyl isocyanide | Acetic acid | 78 |

| 2 | N-Benzyl-4-piperidone | Aniline | Cyclohexyl isocyanide | Propionic acid | 82 |

| 3 | N-Boc-4-piperidone | 4-Fluoroaniline | Benzyl isocyanide | Benzoic acid | 75 |

| 4 | N-Benzyl-4-piperidone | Allylamine | tert-Butyl isocyanide | Glycine | 70 |

Conclusion and Future Outlook

The one-pot synthetic strategies detailed in this guide represent powerful and efficient tools for the construction of medicinally relevant 4,4-disubstituted piperidines. The tandem amide activation/reduction/cyclization protocol offers a mild and metal-free approach, while the Ugi four-component reaction provides a rapid and diversity-oriented pathway to highly functionalized scaffolds. By understanding the mechanistic principles that govern these transformations, researchers can rationally design and execute the synthesis of novel piperidine-containing molecules with tailored properties for drug discovery and development. The continued innovation in one-pot methodologies will undoubtedly play a pivotal role in accelerating the discovery of the next generation of therapeutics.

References

-

Song, Q., Wang, S., Lei, X., Liu, Y., Wen, X., & Wang, Z. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]

-

Kolet, A., Powers, J. P., & Kozlowski, M. C. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6469. [Link]

- Huegi, B. S., Ebnöther, A. M., Rissi, E., Gadient, F., Hauser, D., Roemer, D., Hill, R. C., Buescher, H. H., & Petcher, T. J. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a

Application Notes and Protocols for Experimental Medicinal Chemistry

Introduction: The Experimental Foundation of Modern Drug Discovery

In the intricate journey from a biological hypothesis to a clinically approved therapeutic, experimental medicinal chemistry serves as the critical engine of progress. It is the pragmatic discipline where theoretical models are rigorously tested, molecular designs are iteratively refined, and the therapeutic potential of a compound is systematically unveiled. This guide provides an in-depth exploration of key experimental applications that are foundational to contemporary drug discovery. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying strategic rationale that governs experimental choices. Our focus is on the self-validating nature of these protocols, ensuring that the data generated is robust, reproducible, and ultimately, decision-enabling.

I. High-Throughput Screening (HTS): Interrogating Chemical Space at Scale

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries against specific biological targets.[1][2] This automated approach, often utilizing robotics and sophisticated data analysis, allows for the screening of thousands to millions of compounds in a remarkably short timeframe.[2][3] The primary objective of HTS is not to identify a perfect drug, but rather to pinpoint "hits"—compounds that exhibit a desired biological activity and can serve as the starting point for more focused medicinal chemistry efforts.[4]

Causality in HTS Assay Design: Beyond the Signal

The selection of an appropriate HTS assay is paramount to the success of a screening campaign. The choice between a biochemical and a cell-based assay is a critical first decision. Biochemical assays, which utilize purified components like enzymes or receptors, offer a direct measure of a compound's effect on the target. In contrast, cell-based assays provide a more physiologically relevant context by evaluating a compound's activity within a living cell, which can be particularly advantageous for identifying compounds that must cross cell membranes to reach their target.[3]

The robustness of an HTS assay is quantitatively assessed using statistical parameters such as the Z'-factor, which provides a measure of the separation between positive and negative controls. A Z'-factor greater than 0.5 is generally considered indicative of a high-quality, reliable assay.

Visualizing the HTS Workflow

Caption: A generalized workflow for a High-Throughput Screening (HTS) campaign.

Application Protocol: Cell-Based HTS Assay for a Kinase Inhibitor

This protocol outlines a typical cell-based HTS assay to identify inhibitors of a specific kinase involved in a disease signaling pathway.

1. Cell Line and Reagent Preparation:

- Culture a human cell line known to express the target kinase in a T-75 flask until 80-90% confluency.

- On the day of the assay, harvest the cells using trypsin-EDTA and resuspend in assay medium to a final concentration of 1 x 10^5 cells/mL.[5]

- Prepare a stock solution of the kinase substrate, often a fluorescently labeled peptide, in an appropriate buffer.

2. Compound Plating:

- Using an automated liquid handler, dispense 50 nL of each compound from the screening library (typically at 10 mM in DMSO) into individual wells of a 384-well assay plate.

- Include appropriate controls: positive control (a known inhibitor of the kinase) and negative control (DMSO vehicle).

3. Cell Dispensing and Incubation:

- Dispense 40 µL of the cell suspension (4,000 cells) into each well of the 384-well plate containing the pre-spotted compounds.

- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour to allow for compound uptake and interaction with the target kinase.

4. Lysis and Substrate Addition:

- Add 10 µL of a cell lysis buffer containing the fluorescently labeled kinase substrate to each well.

- Incubate at room temperature for 30 minutes to allow for the enzymatic reaction to proceed.

5. Signal Detection and Data Analysis:

- Read the fluorescence intensity in each well using a multi-mode plate reader.

- Calculate the percent inhibition for each compound relative to the positive and negative controls.

- Identify "hits" as compounds that exhibit a statistically significant reduction in the fluorescence signal.

II. Structure-Activity Relationship (SAR) Studies: The Art of Molecular Refinement

Structure-Activity Relationship (SAR) studies are the intellectual core of medicinal chemistry, where the relationship between a molecule's chemical structure and its biological activity is systematically investigated.[6][7][8] The insights gained from SAR studies guide the iterative process of lead optimization, with the goal of enhancing potency, improving selectivity, and optimizing pharmacokinetic properties.[9]

The Logic of Bioisosteric Replacement

A key strategy in SAR is bioisosteric replacement, where a functional group in a lead compound is replaced with another group that has similar physical or chemical properties, with the aim of improving the compound's overall profile.[10] This approach can be used to address a variety of challenges, such as poor metabolic stability, off-target toxicity, or suboptimal solubility.[1] The choice of a bioisostere is guided by a deep understanding of the target's binding pocket and the desired physicochemical properties of the final drug candidate.[11][12]

Visualizing the SAR Cycle

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Application Protocol: Bioisosteric Replacement for Improved Metabolic Stability

This protocol describes a hypothetical scenario where a lead compound with a metabolically labile ester group is modified to enhance its stability.

1. Identification of Metabolic Liability:

- Incubate the lead compound with human liver microsomes and analyze the metabolites by LC-MS/MS.

- Identify the ester group as the primary site of metabolic cleavage.

2. Bioisosteric Replacement Strategy:

- Propose the replacement of the ester with a more stable amide or a 1,2,4-oxadiazole ring, both of which can mimic the hydrogen bonding and steric properties of the ester.

3. Chemical Synthesis:

- Synthesize the amide and 1,2,4-oxadiazole analogs of the lead compound.

4. In Vitro Evaluation:

- Determine the inhibitory potency (IC50) of the new analogs against the target protein.

- Assess the metabolic stability of the analogs in human liver microsomes.

5. Data Analysis and Iteration:

- Compare the potency and metabolic stability of the new analogs to the original lead compound.

- If an analog shows improved stability with retained or improved potency, it becomes the new lead for further optimization.

| Compound | Functional Group | IC50 (nM) | Metabolic Half-life (min) |

| Lead Compound | Ester | 10 | 5 |

| Analog 1 | Amide | 15 | 60 |

| Analog 2 | 1,2,4-Oxadiazole | 12 | >120 |

III. ADME/Tox Assays: Predicting In Vivo Fate

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential toxicity (Tox), is a critical component of preclinical development. These studies aim to predict how a drug will behave in a living organism and to identify any potential safety concerns early in the drug discovery process.

The Rationale for In Vitro ADME/Tox Screening

Conducting ADME/Tox studies in vitro offers a cost-effective and higher-throughput alternative to in vivo experiments, allowing for the early deselection of compounds with unfavorable properties. Assays such as the Caco-2 permeability assay and microsomal stability assays provide valuable insights into a compound's potential for oral absorption and its metabolic fate, respectively.[13][14][15][16][17]

Application Protocol: Caco-2 Permeability Assay for Oral Absorption

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[13][14][16][17]

1. Caco-2 Cell Culture:

- Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer with tight junctions.[13]

2. Assay Procedure:

- Wash the Caco-2 monolayers with pre-warmed transport buffer.

- Add the test compound (typically at 10 µM) to the apical (A) or basolateral (B) side of the monolayer.[17]

- Incubate the plates at 37°C with gentle shaking for 2 hours.[17]

- At the end of the incubation, collect samples from both the apical and basolateral compartments.

3. Sample Analysis and Data Calculation:

- Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

- Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.

4. Interpretation of Results:

- A high Papp (A-to-B) value suggests good potential for oral absorption.

- An efflux ratio (Papp(B-to-A) / Papp(A-to-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters, which could limit its oral bioavailability.

Application Protocol: Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[7][18][19][20]

1. Bacterial Strains and S9 Mix Preparation:

- Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine.[18]

- Prepare a rat liver S9 fraction to mimic mammalian metabolism.

2. Assay Procedure:

- Mix the test compound, the bacterial tester strain, and either S9 mix or a control buffer in molten top agar.[7]

- Pour the mixture onto a minimal glucose agar plate.

- Incubate the plates at 37°C for 48-72 hours.

3. Data Analysis:

- Count the number of revertant colonies on each plate.

- A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Application Protocol: Acute Toxicity Testing in Rodents

Acute toxicity studies in animals are conducted to determine the short-term adverse effects of a single or multiple doses of a substance administered over a 24-hour period.[8][21][22]

1. Animal Model and Dosing:

- Use healthy, young adult rodents (e.g., rats or mice).[8][21]

- Administer the test substance at several dose levels, typically via the intended clinical route of administration.[8]

2. Observation and Examination:

- Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[8][21]

- Perform a gross necropsy on all animals at the end of the study.

3. Data Analysis:

- Determine the dose-response relationship for any observed toxic effects.

- If mortality occurs, an approximate lethal dose can be estimated.

IV. Fragment-Based Drug Discovery (FBDD): Building Drugs from the Ground Up

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional HTS.[12] FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak binders to a biological target.[23][24] These fragment "hits" are then optimized and grown into more potent lead compounds.

The Power of Biophysical Screening Methods

Due to the weak binding affinity of fragments, highly sensitive biophysical techniques are required for their detection.[25] Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two of the most commonly employed methods in FBDD.[25][26][27][28]

Visualizing the FBDD Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nelsonlabs.com [nelsonlabs.com]

- 8. Acute toxicity study in rodents | Bienta [bienta.net]

- 9. QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary [deeporigin.com]

- 10. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 11. researchgate.net [researchgate.net]

- 12. The use of bioisosteric groups in lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caco-2 Permeability | Evotec [evotec.com]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. researchgate.net [researchgate.net]

- 17. enamine.net [enamine.net]

- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 19. microbiologyinfo.com [microbiologyinfo.com]

- 20. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 21. fda.gov [fda.gov]

- 22. Read "Toxicity Testing for Assessment of Environmental Agents: Interim Report" at NAP.edu [nationalacademies.org]

- 23. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. inext-discovery.eu [inext-discovery.eu]

- 28. path.ox.ac.uk [path.ox.ac.uk]

Application Note: A Comprehensive Guide to the N-Alkylation of 2,6-Dioxopiperidine Rings

Introduction: The Significance of the Dioxopiperidine Scaffold

The 2,6-dioxopiperidine (or glutarimide) ring is a privileged scaffold in modern medicinal chemistry. It forms the core of immunomodulatory drugs (IMiDs®), such as thalidomide, lenalidomide, and pomalidomide, which are pivotal in treating multiple myeloma and other hematological malignancies. The biological activity of these molecules is critically dependent on the substituents attached to the glutarimide nitrogen. The N-alkylation of this moiety is, therefore, a fundamental and frequently employed transformation in the synthesis of novel thalidomide analogs and other bioactive compounds, allowing for the precise modulation of their therapeutic properties, including target protein binding, potency, and pharmacokinetic profiles.

This guide provides a detailed exploration of the principles, critical parameters, and robust protocols for the N-alkylation of dioxopiperidine rings, grounded in established chemical literature and practical laboratory experience.

Reaction Mechanism and Key Principles

The N-alkylation of a 2,6-dioxopiperidine is fundamentally a two-step process involving deprotonation followed by nucleophilic substitution.

-

Deprotonation: The nitrogen-hydrogen (N-H) bond of the glutarimide ring is acidic (pKa ≈ 11-12 in DMSO) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance. A suitable base is required to abstract this proton, generating a potent nitrogen-centered anion (the glutarimide anion).

-

Nucleophilic Attack: The resulting anion acts as a strong nucleophile, attacking an electrophilic carbon atom of an alkylating agent (typically an alkyl halide or sulfonate) in a classic bimolecular nucleophilic substitution (SN2) reaction.

A potential and common side reaction is O-alkylation, where the enolate form of the anion attacks the electrophile. The choice of base, solvent, and counter-ion can significantly influence the N- versus O-alkylation ratio. Generally, polar aprotic solvents and alkali metal counter-ions (like Na⁺ or K⁺) favor the desired N-alkylation.

Caption: General mechanism for N-alkylation of dioxopiperidines.

Critical Parameters and Reagent Selection

The success of an N-alkylation reaction hinges on the judicious selection of the base, solvent, and alkylating agent. The optimal combination depends on the substrate's reactivity, the electrophile's nature, and the desired scale of the reaction.

Choice of Base

The base's role is to deprotonate the glutarimide nitrogen efficiently without promoting side reactions.

| Base | Type | Typical Solvent | Key Considerations |

| NaH | Strong, non-nucleophilic | DMF, THF | Pros: Irreversible deprotonation drives the reaction to completion. High yields are common. Cons: Highly reactive, moisture-sensitive, and flammable (requires inert atmosphere). Mineral oil dispersion must often be removed. |

| K₂CO₃ | Weak, inorganic | DMF, Acetonitrile | Pros: Milder, safer, and easier to handle than NaH. Cost-effective for large-scale synthesis. Cons: Slower reaction times. May be ineffective for less reactive alkylating agents. |

| Cs₂CO₃ | Weak, inorganic | DMF, Acetonitrile | Pros: Often provides higher yields and faster kinetics than K₂CO₃ due to the "caesium effect," which promotes higher dissociation and a more 'naked' anion. Cons: Significantly more expensive. |

| DBU | Strong, non-nucleophilic organic | THF, CH₂Cl₂ | Pros: Soluble in organic solvents, facilitating homogeneous reactions. Cons: Can sometimes act as a nucleophile itself. Can be difficult to remove during workup. |

Expert Insight: For initial small-scale explorations, potassium carbonate (K₂CO₃) is a safe and effective starting point. For substrates that prove unreactive or for maximizing yield, sodium hydride (NaH) is the gold standard, provided appropriate safety measures are in place.

Choice of Solvent

The solvent must solubilize the reactants and facilitate the SN2 mechanism.

-

Polar Aprotic Solvents are universally preferred. They solvate the cation (e.g., Na⁺, K⁺) effectively, leaving the glutarimide anion exposed and highly nucleophilic. They do not participate in hydrogen bonding, which would otherwise solvate and deactivate the anion.

-

Recommended Solvents:

-

N,N-Dimethylformamide (DMF): Excellent solvating power for a wide range of substrates. High boiling point allows for a broad temperature range. This is often the first choice.

-

Acetonitrile (MeCN): Good alternative with a lower boiling point, making it easier to remove post-reaction.

-

Tetrahydrofuran (THF): Useful, especially when using NaH, but has lower solvating power than DMF for some salts.

-

Choice of Alkylating Agent (R-X)

The reactivity of the electrophile follows the general trend for SN2 reactions: I > Br > OTs > OMs > Cl .

-

Alkyl Iodides (R-I): Most reactive, requiring milder conditions, but may be less stable or more expensive.

-

Alkyl Bromides (R-Br): The most common and practical choice, offering a good balance of reactivity and stability.

-

Alkyl Chlorides (R-Cl): Least reactive and may require higher temperatures, stronger bases, or the addition of a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive alkyl iodide in situ.

Experimental Protocols

The following protocols are presented as robust starting points. Researchers should monitor reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Caption: General experimental workflow for N-alkylation.

Protocol 1: N-Alkylation using Sodium Hydride (NaH)

This protocol is suitable for a wide range of alkylating agents, including less reactive ones.

Materials:

-

2,6-Dioxopiperidine substrate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)

-

Alkylating agent (R-X) (1.05 - 1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous hexanes (for washing NaH)

-

Round-bottom flask, magnetic stir bar, septa, nitrogen/argon line

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the required amount of NaH (60% dispersion).

-

NaH Washing (Critical Step): Add anhydrous hexanes to the flask, swirl the suspension, and let the NaH settle. Carefully remove the hexane supernatant containing the mineral oil via a cannula or syringe. Repeat this wash two more times. Dry the resulting grey powder under a stream of N₂/Ar.

-

Deprotonation: Add anhydrous DMF to the washed NaH and cool the slurry to 0 °C in an ice bath. In a separate flask, dissolve the dioxopiperidine substrate (1.0 eq) in a minimal amount of anhydrous DMF. Add the substrate solution dropwise to the NaH slurry.

-

Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Evolution of H₂ gas should be observed. The mixture may become a clear solution or remain a suspension.

-

Alkylation: Cool the mixture back down to 0 °C. Add the alkylating agent (1.05-1.2 eq), either neat or as a solution in DMF, dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).

-

Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution or water until gas evolution ceases.

-

Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel.

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)

This protocol is a safer and more scalable alternative for reactive alkylating agents like benzyl bromide or primary alkyl iodides/bromides.

Materials:

-

2,6-Dioxopiperidine substrate (1.0 eq)

-

Potassium carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)

-

Alkylating agent (R-X) (1.1 - 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Round-bottom flask, magnetic stir bar, reflux condenser (if heating)

Procedure:

-

Setup: To a round-bottom flask, add the dioxopiperidine substrate (1.0 eq), finely powdered K₂CO₃ (2.0-3.0 eq), and anhydrous DMF.

-

Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq) to the suspension at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature or heat to 50-80 °C if necessary. The reaction is heterogeneous, so efficient stirring is crucial.

-

Reaction Monitoring: Monitor the reaction progress by TLC. These reactions may take longer (6-24 hours) than those with NaH.

-

Work-up: After completion, cool the reaction to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of DMF or EtOAc.

-

Extraction: Transfer the filtrate to a separatory funnel, dilute with a large volume of water, and extract the product with ethyl acetate (3x). Note: DMF is soluble in water and will be removed into the aqueous layer.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive NaH (not washed properly or exposed to air).2. Wet solvent or glassware.3. Unreactive alkylating agent (e.g., alkyl chloride).4. Insufficiently strong base (K₂CO₃ for a difficult substrate). | 1. Use fresh NaH and ensure it is washed thoroughly under inert conditions.2. Flame-dry all glassware and use anhydrous solvents.3. Add catalytic NaI (0.1 eq) to the reaction mixture. Increase reaction temperature.4. Switch to a stronger base like NaH or Cs₂CO₃. |

| Formation of Side Products (e.g., O-alkylation) | 1. Reaction conditions favoring O-alkylation.2. Sterically hindered substrate. | 1. Ensure a polar aprotic solvent (DMF, DMSO) is used. Avoid alcoholic or protic solvents.2. This is sometimes unavoidable. Purification by chromatography is the primary solution. |

| Incomplete Reaction | 1. Insufficient reagent (base or alkylating agent).2. Reaction time is too short or temperature too low. | 1. Add an additional portion of the limiting reagent.2. Allow the reaction to stir for a longer period or gently heat the mixture. |

| Difficult Purification | 1. Product is highly polar.2. Byproducts have similar polarity to the product. | 1. Use a more polar eluent system for chromatography (e.g., DCM/Methanol).2. Try a different purification technique like preparative HPLC or crystallization. |

Safety Precautions

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle exclusively in an inert atmosphere (glovebox or Schlenk line). Ensure no water is present. Quench reactions carefully at 0 °C.

-

DMF: A high-boiling point solvent. It is a suspected teratogen. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Alkylating Agents: Many alkylating agents are toxic, corrosive, and/or lachrymatory. Handle with care in a fume hood.

References

-

Title: Lenalidomide, Pomalidomide, and Thalidomide for the Treatment of Multiple Myeloma Source: American Society of Hematology (ASH) Clinical News URL: [Link]

-

Title: The glutarimide moiety of lenalidomide is required for CRBN-dependent protein degradation Source: Nature Communications URL: [Link]

-

Title: Synthesis and biological evaluation of new thalidomide analogs Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Bordwell pKa Table (Acidity in DMSO) Source: The Evans pKa Table, Harvard University (Compilation of Bordwell's data) URL: [Link]

-

Title: N- versus O-Alkylation of Amides Source: Organic Chemistry, 2nd Ed. by Jonathan Clayden, Nick Greeves, and Stuart Warren (General principle, not a direct link) URL: [Link]

-

Title: Synthesis of 4-amino-substituted thalidomide analogues Source: Arkivoc URL: [Link]

-

Title: A simple and efficient synthesis of 3-(substituted)-isoindolin-1-ones Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: The Caesium Effect: A Prominent Example of Cation-Assisted Organic Synthesis Source: Chemical Reviews URL: [Link]

Application Note: A Comprehensive Guide to the Analytical Characterization of Dicarbonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dicarbonitrile compounds, characterized by the presence of two cyano (-C≡N) functional groups, are a pivotal class of molecules in pharmaceuticals, materials science, and organic synthesis. Their unique electronic properties and reactivity necessitate a robust and multi-faceted analytical approach for comprehensive characterization. This guide provides an in-depth exploration of the essential analytical techniques for elucidating the structure, purity, and properties of dicarbonitrile compounds. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their analytical endeavors. Each protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data.

Introduction: The Analytical Imperative for Dicarbonitrile Compounds

The dinitrile moiety imparts specific chemical characteristics that influence the selection and application of analytical methods. The strong dipole moment and the triple bond of the nitrile group result in distinct spectroscopic signatures. Furthermore, the potential for thermal reactivity and the varied polarity of dicarbonitrile compounds necessitate a tailored approach to chromatographic and other analytical techniques. This guide will systematically address the primary analytical challenges and provide robust solutions.

The following diagram illustrates the integrated analytical workflow for the comprehensive characterization of a novel dicarbonitrile compound.

Caption: Integrated workflow for dicarbonitrile characterization.

Foundational Analysis: Confirming the Basics

Elemental Analysis: The Empirical Formula Cornerstone

Elemental analysis (EA) is a fundamental technique for determining the mass fractions of carbon, hydrogen, nitrogen, and other elements (CHNX) in a sample.[1] For dicarbonitrile compounds, the accurate determination of nitrogen content is a critical first step in confirming the empirical formula.[2]

Causality of Choice: This method provides the foundational empirical formula, which is essential for validating the proposed molecular formula obtained from mass spectrometry. A significant deviation between the theoretical and experimentally determined elemental composition can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Protocol: Combustion Analysis for CHN Content

-

Sample Preparation: Accurately weigh 1-3 mg of the dried dicarbonitrile compound into a tin or silver capsule.

-

Instrumentation: Utilize a calibrated CHN elemental analyzer.

-

Combustion: The sample is combusted in an excess of oxygen at high temperatures (typically ~900-1000 °C).

-

Detection: The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.[3]

-

Calculation: The instrument software calculates the percentage of C, H, and N in the original sample.

-

Validation: The results should be within ±0.4% of the theoretical values for the proposed formula to be considered acceptable.

| Element | Theoretical % (for C₁₀H₆N₂) | Found % | Deviation % |

| Carbon | 77.90 | 77.85 | -0.05 |

| Hydrogen | 3.92 | 3.95 | +0.03 |

| Nitrogen | 18.17 | 18.10 | -0.07 |

| Caption: Example elemental analysis data for a hypothetical dicarbonitrile. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Cyano Signature

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. For dicarbonitrile compounds, the C≡N stretching vibration provides a highly diagnostic absorption band.[4]

Causality of Choice: The nitrile group exhibits a sharp and intense absorption peak in a relatively uncongested region of the infrared spectrum, making it an excellent diagnostic tool.[5] The exact position of this peak can also provide structural information; conjugation with aromatic rings or other unsaturated systems typically shifts the C≡N stretch to a lower wavenumber.[4]

Protocol: FT-IR Analysis of a Dicarbonitrile Compound

-

Sample Preparation:

-

Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Liquids: Cast a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic C≡N stretching frequency. Saturated nitriles typically absorb near 2250 cm⁻¹, while aromatic and conjugated nitriles absorb near 2230 cm⁻¹.[4]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N Stretch (Aromatic) | ~2230 | Strong, Sharp |

| C-H Stretch (Aromatic) | >3000 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Weak |

| Caption: Typical FT-IR absorption bands for an aromatic dicarbonitrile. |

Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] A combination of ¹H, ¹³C, and 2D NMR experiments provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Causality of Choice: NMR provides unambiguous evidence of the molecular structure by probing the chemical environment of each nucleus. For dicarbonitriles, ¹³C NMR is crucial for directly observing the nitrile carbons, which have characteristic chemical shifts.[6]

Key NMR Experiments for Dicarbonitriles:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Shows all unique carbon atoms in the molecule, including the nitrile carbons which typically appear in the range of 110-125 ppm.[6]

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, establishing connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which is critical for piecing together the molecular structure.

Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the dicarbonitrile compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum.

-

¹³C NMR Acquisition: Acquire a broadband-decoupled ¹³C spectrum.[7]

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish connectivity.

-

Data Processing and Interpretation: Process the spectra using appropriate software. Integrate ¹H signals, assign chemical shifts, and use 2D correlations to build the molecular structure. A detailed NMR characterization allows for the assignment of all proton and carbon signals.[8]

Caption: A strategic approach to NMR-based structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments (HRMS), can determine the elemental composition.[9] The fragmentation pattern also offers valuable structural clues.

Causality of Choice: MS is essential for confirming the molecular weight of the synthesized dicarbonitrile. The "nitrogen rule" in mass spectrometry is particularly relevant: a molecule with an even number of nitrogen atoms (like a dicarbonitrile) will have an even nominal molecular weight.[9]

Common Ionization Techniques:

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a "fingerprint" of the molecule.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and larger molecules, often yielding the protonated molecule [M+H]⁺ or other adducts.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC or GC system.

-

Ionization: Utilize ESI or another appropriate soft ionization technique to generate the molecular ion.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure the mass-to-charge ratio (m/z) with high accuracy.

-

Data Analysis: The accurate mass measurement allows for the determination of the molecular formula. Compare the fragmentation pattern with the proposed structure.

| Parameter | Result | Interpretation |

| Ionization Mode | ESI+ | Soft ionization |

| Calculated m/z for C₁₀H₇N₂⁺ ([M+H]⁺) | 155.0604 | Theoretical value |

| Measured m/z | 155.0601 | Experimental value |

| Mass Error | -1.9 ppm | High accuracy, confirms formula |

| Caption: Example HRMS data for a hypothetical dicarbonitrile. |

X-ray Crystallography: The Definitive 3D Structure

For crystalline dicarbonitrile compounds, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional atomic and molecular structure.[10] It reveals bond lengths, bond angles, and intermolecular interactions.[11]

Causality of Choice: While NMR and MS provide strong evidence for the structure, X-ray crystallography offers the ultimate confirmation by directly visualizing the atomic positions in the solid state.[8] This can be particularly important for resolving stereochemical ambiguities or complex structural isomers.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the dicarbonitrile compound of suitable size and quality. This is often the most challenging step.

-

Crystal Mounting: Mount a suitable crystal on the goniometer of a diffractometer.

-

Data Collection: Expose the crystal to a beam of X-rays and collect the diffraction data as the crystal is rotated.[11]

-